(2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile is a complex organic molecule featuring multiple functional groups, including an oxadiazole ring, a nitro group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile typically involves multiple steps. One common approach is to start with the appropriate substituted benzaldehyde and perform a Knoevenagel condensation with malononitrile to form the core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
The compound (2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring and nitro group can be targets for oxidation reactions.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Substitution: The ethoxy group can be substituted with other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
Major products formed from these reactions include various derivatives of the original compound, such as amine-substituted or further oxidized products .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis .
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit biological activity, such as antimicrobial or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as high-energy materials or advanced polymers .
Mechanism of Action
The mechanism of action of (2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The oxadiazole ring and nitro group are likely key functional groups involved in these interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives and nitro-substituted aromatic compounds. Examples include:
- 1,2,4-Oxadiazole derivatives
- Nitrobenzene derivatives
Uniqueness
The uniqueness of (2Z)-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C21H18N4O6 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(Z)-3-[3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C21H18N4O6/c1-3-29-21-11-15(4-9-20(21)30-13-19-14(2)23-31-25(19)28)10-17(12-22)16-5-7-18(8-6-16)24(26)27/h4-11H,3,13H2,1-2H3/b17-10+ |
InChI Key |
BPKHRLGWVWLHOF-LICLKQGHSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])OCC3=[N+](ON=C3C)[O-] |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OCC3=[N+](ON=C3C)[O-] |
Origin of Product |
United States |
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